molecular formula Ge2Ti B14727581 CID 78062189

CID 78062189

Cat. No.: B14727581
M. Wt: 193.13 g/mol
InChI Key: HNSFIPKHDMDBMI-UHFFFAOYSA-N
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Description

CID 78062189 is a chemical compound indexed in PubChem, a public database for chemical structures and biological activities. For instance, this compound may belong to a class of organic molecules studied for applications in medicinal chemistry, environmental science, or metabolomics, based on analogous compounds discussed in the evidence (e.g., betulin derivatives, steroid substrates, or ginkgolic acids) .

Properties

Molecular Formula

Ge2Ti

Molecular Weight

193.13 g/mol

InChI

InChI=1S/2Ge.Ti

InChI Key

HNSFIPKHDMDBMI-UHFFFAOYSA-N

Canonical SMILES

[Ti].[Ge].[Ge]

Origin of Product

United States

Preparation Methods

The synthesis of CID 78062189 involves several steps, including specific reaction conditions and reagents. The preparation methods can be categorized into synthetic routes and industrial production methods.

Synthetic Routes

The synthetic routes for this compound typically involve the use of organic solvents and catalysts. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include organic amines, dianhydrides, and diamines .

Industrial Production Methods

Industrial production methods for this compound are designed to scale up the synthesis process while maintaining efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Data Availability Constraints

No relevant information about CID 78062189 appears in the provided sources ( ). The spreadsheet in contains no entries matching this CID, and describes a platform (CAS SciFinder) rather than specific reaction data.

Recommendations for Further Research

To obtain authoritative reaction details for this compound:

  • Consult CAS SciFinder® : Directly search its reaction database for annotated procedures, yields, and conditions .

  • Review PubChem : Validate the compound’s existence and explore linked literature or patents.

  • Cross-reference patents : Use platforms like Google Patents or Derwent Innovation for synthetic routes.

General Guidance for Reaction Analysis

While this compound-specific data is unavailable, typical reaction types for halogenated compounds (common in ) include:

Reaction Type Reagents/Conditions Expected Products
Oxidation KMnO₄, acidic/alkaline conditionsEpoxides, ketones, carboxylic acids
Reduction NaBH₄, H₂/PdDehalogenated alkanes/alcohols
Substitution Nucleophiles (e.g., NH₃)Amines, ethers

Critical Notes

  • The exclusion of eliminates the only source mentioning this compound, leaving no verifiable data.

  • Industrial or proprietary compounds often lack publicly accessible reaction details due to confidentiality.

For comprehensive results, access to proprietary databases (e.g., Reaxys, CAS SciFinder) or direct experimentation is essential.

Scientific Research Applications

CID 78062189 has a wide range of scientific research applications, making it a valuable compound in multiple disciplines.

Chemistry

In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique reactivity makes it a valuable tool for creating complex molecules and studying reaction mechanisms .

Biology

In biology, this compound is used in biochemical assays and as a probe for studying cellular processes. Its ability to interact with specific biomolecules makes it useful for investigating biological pathways and mechanisms .

Medicine

In medicine, this compound has potential therapeutic applications. It is being studied for its effects on various diseases and conditions, including its potential as a drug candidate .

Industry

In industry, this compound is used in the production of advanced materials and as a catalyst in chemical processes. Its unique properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of CID 78062189 involves its interaction with specific molecular targets and pathways. Understanding this mechanism is crucial for its application in scientific research and medicine.

Molecular Targets

This compound interacts with specific proteins and enzymes, modulating their activity and leading to various biological effects. These interactions are mediated by its unique chemical structure and functional groups .

Pathways Involved

The pathways involved in the action of this compound include signaling pathways and metabolic pathways. By modulating these pathways, this compound can exert its effects on cellular processes and physiological functions .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Below is a synthesis of findings for analogous compounds and methodologies applicable to CID 78062189:

2.1. Structural Analogues
  • Betulin Derivatives (CID 72326, CID 64971, CID 10153267): Betulin and its derivatives are triterpenoids with anti-inflammatory and antiviral properties. Structural modifications, such as caffeoyl substitution in 3-O-caffeoyl betulin (CID 10153267), enhance bioavailability and target specificity compared to the parent compound . Key Comparison: Functional groups (e.g., hydroxyl, caffeoyl) influence solubility and binding affinity to enzymes like cytochrome P450 .
  • Steroid Substrates (CID 6675, CID 12594) :
    Taurocholic acid (CID 6675) and DHEAS (CID 12594) are steroid-based substrates with distinct sulfation and conjugation patterns. Their 3D structural overlays reveal orientation differences in steroid backbones, impacting interactions with transporters or receptors .

2.2. Functional Analogues in Therapeutic Contexts
  • Ginkgolic Acid 17:1 (CID 5469634): This compound inhibits enzymes like acetylcholinesterase, with structural features (alkyl chains, phenolic groups) critical for activity. Similar compounds with long hydrophobic chains may share inhibition mechanisms .
  • Irbesartan (CID 3749) :
    An angiotensin II receptor antagonist, irbesartan’s tetrazole and biphenyl groups are essential for binding. Compounds with similar pharmacophores could be compared for cardiovascular applications .

Methodological Insights for Comparative Analysis

The evidence emphasizes techniques for characterizing and comparing compounds, which could apply to this compound:

3.1. Mass Spectrometry (MS) and Collision-Induced Dissociation (CID)
  • CID-based MS/MS fragmentation is widely used to analyze compound stability and structural features. For example, in oligonucleotide studies, CID voltage and charge state correlate with fragmentation efficiency .
  • Application to this compound : Similar workflows could elucidate its fragmentation patterns and stability relative to analogues like betulinic acid or DHEAS .
3.2. Computational and Database Tools
  • PubChem and cheminformatics tools enable structural similarity searches using molecular descriptors (e.g., Tanimoto coefficients). For instance, this compound might cluster with triterpenoids or steroid derivatives based on shared scaffolds .

Data Tables

Compound (CID) Class Key Features Biological Relevance
This compound Undefined Unknown structure/function Potential applications in drug discovery
CID 10153267 Triterpenoid 3-O-caffeoyl betulin Enhanced bioavailability vs. betulin
CID 5469634 Ginkgolic acid Long alkyl chain, phenolic group Enzyme inhibition (e.g., acetylcholinesterase)
CID 3749 Angiotensin antagonist Tetrazole, biphenyl groups Cardiovascular therapeutics

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